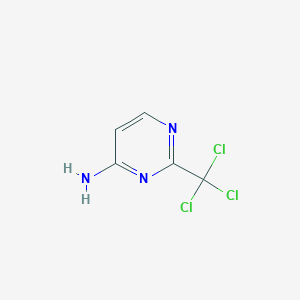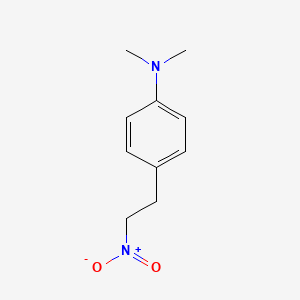
N,N-dimethyl-4-(2-nitroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2-nitroethyl)aniline: is an organic compound with the molecular formula C10H14N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a nitroethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-dimethylaniline: One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to control the reaction rate.
Alkylation of N,N-dimethyl-4-nitroaniline: Another method involves the alkylation of N,N-dimethyl-4-nitroaniline with ethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N-dimethyl-4-(2-nitroethyl)aniline often involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-(2-nitroethyl)aniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or catalytic hydrogenation. Reduction typically converts the nitro group to an amino group, resulting in N,N-dimethyl-4-(2-aminoethyl)aniline.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Alkyl halides, bases like potassium carbonate, reflux conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N,N-dimethyl-4-(2-aminoethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-(2-nitroethyl)aniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of nitro and amino groups on biological systems. It serves as a model compound for investigating the interactions of nitroaromatic compounds with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound is employed in the development of pharmaceuticals. Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-nitroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of DNA damage, depending on the specific biological context.
Comparison with Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar structure but lacks the ethyl group.
N,N-diethyl-4-nitroaniline: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethyl-2-nitroaniline: Nitro group positioned ortho to the amino group.
Uniqueness: N,N-dimethyl-4-(2-nitroethyl)aniline is unique due to the presence of both the nitro and ethyl groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity patterns and applications that are not observed in its analogs.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-nitroethyl)aniline |
InChI |
InChI=1S/C10H14N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-6H,7-8H2,1-2H3 |
InChI Key |
JHIIQWRZDGNAJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





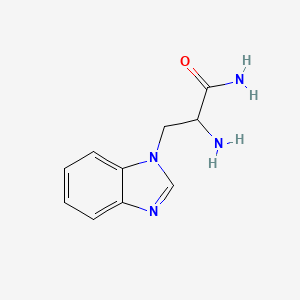
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)

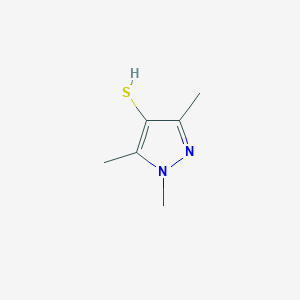

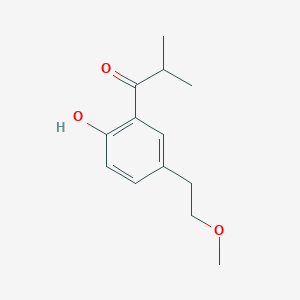

![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
